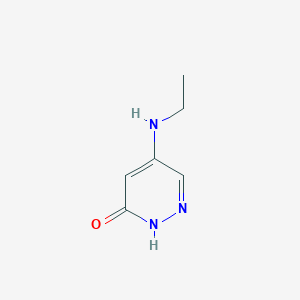

5-(Ethylamino)-2,3-dihydropyridazin-3-one

Description

5-(Ethylamino)-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by an ethylamino substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol. The ethylamino group contributes to the compound’s basicity and hydrogen-bonding capacity, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

4-(ethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-7-5-3-6(10)9-8-4-5/h3-4H,2H2,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNSAHDUXQHNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=O)NN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)-2,3-dihydropyridazin-3-one typically involves the reaction of ethylamine with a suitable pyridazinone precursor. One common method is the condensation of ethylamine with 3-chloropyridazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylamino group. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is isolated by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Ethylamino)-2,3-dihydropyridazin-3-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridazinone ring can participate in π-π stacking interactions, which can affect the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Key Compounds Compared :

4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (CAS 27314-13-2) Molecular Formula: C₁₂H₁₀ClF₃N₃O Molecular Weight: 305.68 g/mol Substituents: Methylamino (5-position), chloro (4-position), and 3-(trifluoromethyl)phenyl (2-position). Key Differences: The trifluoromethylphenyl group enhances lipophilicity and metabolic stability compared to the unsubstituted pyridazinone core. The methylamino group (vs.

5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one (CAS 16052-09-8) Molecular Formula: C₈H₁₃N₃O₂ Molecular Weight: 183.21 g/mol Substituents: Dimethylaminoethoxy (5-position). Key Differences: The tertiary dimethylamino group increases lipophilicity and reduces basicity compared to the primary ethylamino group. The ethoxy linker may improve aqueous solubility, suggesting divergent pharmacokinetic behavior .

5-{2-[4-(Methoxytrifluoromethylphenyl)-piperazine-1-yl]-ethylamino}-2H-pyridazine-3-one Molecular Formula: C₁₅H₁₈F₃N₅O₂ Molecular Weight: 357.33 g/mol Substituents: Ethylamino-piperazine-methoxytrifluoromethyl. Key Differences: The piperazine moiety introduces conformational rigidity and enhances receptor selectivity, particularly for CNS targets. This compound demonstrates anxiolytic/antistress activity, highlighting the role of extended substituents in pharmacological efficacy .

Biological Activity

5-(Ethylamino)-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazinone class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a pyridazine ring with an ethylamino substitution. This configuration is crucial for its biological activity, influencing its interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits significant pharmacological properties, including:

- Anticancer Activity : Studies show that compounds within the pyridazinone class can inhibit tumor cell proliferation. For instance, in vitro assays have demonstrated IC50 values of less than 100 nM against HeLa cells, indicating potent anticancer potential .

- Phosphodiesterase (PDE) Inhibition : The compound has been identified as a potential inhibitor of PDE3A/B enzymes, which are implicated in various cancers. The interaction with SLFN12 polynucleotides enhances its therapeutic efficacy .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activities against various pathogens, although specific data on this compound is limited .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- PDE Inhibition : The inhibition of phosphodiesterases leads to increased levels of cyclic nucleotides within cells, which can modulate signaling pathways involved in cell proliferation and apoptosis .

- Cellular Interactions : The ethylamino group enhances the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets .

Comparative Analysis with Related Compounds

The following table highlights structural comparisons and biological activities between this compound and related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-1,2-dihydropyridazine | Similar pyridazine core but lacks ethylamino | Known for anti-inflammatory effects |

| 6-Ethylamino-2-pyridinone | Ethylamino group on a different ring | Exhibits potent antimicrobial activity |

| 5-Methyl-2,3-dihydropyridazinone | Methyl substitution instead of ethyl | Shows enhanced solubility |

This comparison illustrates how minor structural variations can lead to significant differences in biological activity and therapeutic applications.

Case Studies

- Antitumor Efficacy : A study on a related pyridazinone derivative demonstrated promising results in inhibiting the proliferation of cancer cell lines. The compound's mechanism involved modulation of PDE activity and subsequent effects on cell cycle regulation .

- PDE Inhibition in Cancer Models : Research has shown that compounds similar to this compound can selectively inhibit PDE3A/B in cancer models. This selectivity is crucial for reducing side effects associated with non-selective PDE inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.